molecular formula C9H9NO2 B2556514 (5-Aminobenzofuran-2-yl)methanol CAS No. 741262-62-4

(5-Aminobenzofuran-2-yl)methanol

Cat. No.: B2556514
CAS No.: 741262-62-4
M. Wt: 163.176
InChI Key: OFBBHAJLVVKTDS-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

This compound possesses the molecular formula C9H9NO2 with a molecular weight of 163.18 grams per mole. The compound features a benzofuran core structure, which consists of a fused benzene and furan ring system, creating a bicyclic aromatic framework. The molecular architecture is characterized by the substitution pattern where an amino group (-NH2) is positioned at the 5-position of the benzofuran ring, while a hydroxymethyl group (-CH2OH) is attached at the 2-position of the furan ring.

The International Union of Pure and Applied Chemistry name for this compound is (5-amino-1-benzofuran-2-yl)methanol, reflecting the systematic nomenclature that describes the position and nature of the substituents. The Chemical Abstracts Service registry number is 741262-62-4, providing a unique identifier for this specific chemical entity. The simplified molecular-input line-entry system representation is expressed as "Nc1cc2cc(CO)oc2cc1", which encodes the connectivity pattern of atoms within the molecule.

The stereochemical features of this compound are relatively straightforward due to the planar nature of the benzofuran ring system. The compound does not contain chiral centers, eliminating the possibility of stereoisomers. The benzofuran framework adopts a planar conformation with the amino and hydroxymethyl substituents extending from the aromatic plane. The hydroxymethyl group at the 2-position can exhibit conformational flexibility around the carbon-carbon bond connecting it to the furan ring, allowing for rotation that may influence intermolecular interactions in the solid state.

The International Chemical Identifier key is OFBBHAJLVVKTDS-UHFFFAOYSA-N, providing a unique hash-based identifier derived from the molecular structure. This standardized identifier ensures unambiguous identification of the compound across different chemical databases and literature sources.

Crystallographic Analysis and Solid-State Conformations

The crystallographic analysis of this compound provides crucial insights into its solid-state structure and packing arrangements. While specific single-crystal X-ray diffraction data for this exact compound was not extensively detailed in the available literature, related benzofuran derivatives have been subjected to comprehensive crystallographic studies that provide valuable structural context.

Comparative studies of similar benzofuran compounds suggest that the solid-state conformation of this compound would likely exhibit characteristic features common to benzofuran derivatives. The benzofuran ring system typically maintains its planar geometry in the crystalline state, with minimal deviation from planarity across the fused ring system. The amino group at the 5-position is expected to participate in hydrogen bonding interactions, which could significantly influence the crystal packing arrangement.

The hydroxymethyl substituent at the 2-position introduces additional hydrogen bonding capabilities through its hydroxyl group. This functional group can serve as both a hydrogen bond donor and acceptor, potentially forming intermolecular hydrogen bonds with neighboring molecules in the crystal lattice. Such interactions would contribute to the stabilization of the crystal structure and influence the overall packing efficiency.

Based on computational predictions, the calculated density of this compound is approximately 1.333 grams per cubic centimeter, suggesting a reasonably compact crystal packing arrangement. This density value is consistent with organic compounds containing aromatic ring systems and polar functional groups that can engage in hydrogen bonding interactions.

The molecular packing in the solid state would likely be influenced by the interplay between aromatic stacking interactions involving the benzofuran rings and hydrogen bonding networks formed by the amino and hydroxyl groups. These non-covalent interactions work cooperatively to determine the overall crystal structure and stability.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to elucidate its molecular structure and confirm its identity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while infrared spectroscopy reveals characteristic vibrational modes of functional groups, and mass spectrometry confirms molecular weight and fragmentation patterns.

Nuclear magnetic resonance analysis of this compound would be expected to show distinctive signals corresponding to the various hydrogen environments. The aromatic protons of the benzofuran ring system would appear in the characteristic aromatic region, typically between 6.5 and 8.0 parts per million. The hydroxymethyl protons would manifest as a characteristic multiplet around 4.5-5.0 parts per million for the methylene protons adjacent to the oxygen atom, while the hydroxyl proton would appear as a broad signal that could be exchangeable with deuterium oxide.

The amino group protons would typically appear as a broad signal around 3.5-6.0 parts per million, depending on the solvent and concentration conditions. The exact chemical shifts and coupling patterns would provide valuable structural confirmation and could reveal information about hydrogen bonding interactions in solution.

Carbon-13 nuclear magnetic resonance spectroscopy would show signals corresponding to the aromatic carbons of the benzofuran system, the methylene carbon of the hydroxymethyl group, and the quaternary carbons bearing the substituents. The aromatic carbons would appear in the characteristic aromatic region between 100-160 parts per million, while the hydroxymethyl carbon would appear around 60-65 parts per million.

Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in this compound. The amino group would show characteristic nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers, typically appearing as multiple bands due to symmetric and asymmetric stretching modes. The hydroxyl group would exhibit a broad absorption band around 3200-3600 wavenumbers, which could overlap with the amino stretching vibrations.

Mass spectrometry analysis would confirm the molecular weight of 163.18 grams per mole and provide information about fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 163, with characteristic fragment ions resulting from the loss of functional groups or ring cleavage reactions. Common fragmentation patterns might include the loss of the hydroxymethyl group (loss of 31 mass units) or the amino group, providing structural confirmation through tandem mass spectrometry techniques.

Computational Modeling of Electronic Structure

Computational modeling approaches provide valuable insights into the electronic structure and properties of this compound. Density functional theory calculations have been employed to investigate the electronic properties of related benzofuran derivatives, offering a theoretical framework for understanding the molecular orbital structure and electronic behavior of this compound.

The calculated physical properties include a refractive index of 1.695, which reflects the electronic polarizability of the molecule. This relatively high refractive index is consistent with the presence of the extended aromatic system and the electron-donating amino group, which increase the overall polarizability of the molecule. The boiling point is calculated to be 363.3 degrees Celsius at 760 millimeters of mercury, indicating significant intermolecular interactions that must be overcome during the phase transition from liquid to gas.

The flash point is calculated to be 173.5 degrees Celsius, providing important information about the thermal stability and volatility characteristics of the compound. This relatively high flash point suggests that the compound is stable under normal handling conditions and requires elevated temperatures for ignition.

Electronic structure calculations would reveal the distribution of molecular orbitals, with particular emphasis on the highest occupied molecular orbital and lowest unoccupied molecular orbital energies. The presence of the amino group as an electron-donating substituent would be expected to raise the energy of the highest occupied molecular orbital, while the electron-withdrawing nature of the oxygen atom in the furan ring could influence the lowest unoccupied molecular orbital energy.

The calculated vapor pressure at 25 degrees Celsius is 0.0±0.9 millimeters of mercury, indicating very low volatility at room temperature. This low vapor pressure is consistent with the presence of hydrogen bonding functional groups that increase intermolecular interactions and reduce the tendency for molecules to escape into the gas phase.

Computational analysis of the polarizability yields a value of 18.7±0.5 × 10^-24 cubic centimeters, reflecting the ease with which the electron cloud can be distorted by external electric fields. This polarizability value is influenced by the extended aromatic system and the presence of heteroatoms, which contribute to the overall electronic response of the molecule.

The theoretical studies provide a comprehensive understanding of the electronic structure and help predict chemical reactivity patterns, spectroscopic properties, and potential interactions with other molecules. These computational insights complement experimental characterization techniques and provide a complete picture of the molecular properties of this compound.

Properties

IUPAC Name

(5-amino-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBBHAJLVVKTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminobenzofuran-2-yl)methanol typically involves the reaction of benzofuran derivatives with appropriate reagents. One common method includes the use of a compound III and a compound V in an organic solvent under the action of alkali to prepare a compound II. This intermediate is then subjected to a reduction reaction using hydrogen in the presence of a hydrogenation catalyst . The reaction conditions are generally mild, making this method suitable for industrial production.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of common and inexpensive raw materials, along with simple operations and high synthetic efficiency, makes this method advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(5-Aminobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, alkali, and various oxidizing and halogenating agents. The conditions for these reactions are generally mild, ensuring high yields and minimal side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzofuran-2-carbaldehyde derivatives .

Scientific Research Applications

Pharmaceutical Industry

The compound has been identified as a lead candidate for developing new antimicrobial and anticancer drugs. Its structural features allow it to interact with various biological targets, which can be leveraged for therapeutic purposes. Studies have shown that (5-Aminobenzofuran-2-yl)methanol exhibits significant antibacterial and antifungal activities, indicating its potential as a broad-spectrum antimicrobial agent .

Research has demonstrated that this compound can influence cell proliferation and apoptosis through interactions with specific molecular targets. For instance, it has been shown to bind effectively to proteins involved in cell cycle regulation, which may lead to its use in cancer therapies .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialExhibits significant activity against various bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Cell Cycle RegulationAffects proteins involved in cell cycle progression

Anticancer Research

In a study exploring the anticancer properties of this compound, researchers observed that it significantly inhibited the growth of several cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways. This study highlights its potential as a therapeutic agent in oncology .

Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Candida albicans. The compound demonstrated notable inhibitory effects, suggesting its application as an alternative treatment option for infections resistant to conventional antibiotics .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key benzofuran derivatives and their structural distinctions:

Compound Name Molecular Formula Substituents Key Features Applications Reference
(5-Aminobenzofuran-2-yl)methanol C₉H₉NO₂ -NH₂ (5-position), -CH₂OH (2-position) High nucleophilicity, polar solubility Pharmaceutical intermediates
(5-Nitrofuran-2-yl)methanol C₅H₅NO₄ -NO₂ (5-position), -CH₂OH (2-position) Electron-withdrawing nitro group Antimicrobial agents (inferred)
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol C₁₂H₁₃NO₂ -NH₂ (para to methyl on phenyl), -CH₂OH Increased lipophilicity (methyl group) Specialty chemical synthesis
(5-(2-Aminophenyl)furan-2-yl)methanol C₁₁H₁₁NO₂ -NH₂ (ortho on phenyl), -CH₂OH Steric hindrance (ortho substitution) Unspecified (research chemical)
(4-bromophenyl)(5-azo-benzofuran-2-yl)methanone Varies -Br (4-position), azo group (-N=N-) Photoreactive, chromophoric Dyes, sensors (inferred)

Physicochemical Properties

  • Solubility: The amino and hydroxymethyl groups in this compound enhance solubility in polar aprotic solvents (e.g., DMF) compared to nitro- or bromo-substituted derivatives, which are more lipophilic .
  • Reactivity: The electron-donating amino group facilitates electrophilic substitution reactions, whereas nitro groups (electron-withdrawing) favor reduction or nucleophilic aromatic substitution .

Research Findings and Challenges

  • Bioactivity: The amino group’s position significantly impacts biological activity. For example, para-substituted amino groups (as in the target compound) may enhance receptor binding compared to ortho-substituted variants .
  • Stability: Nitro derivatives are prone to photodegradation, limiting their utility in long-term applications , whereas amino derivatives are more stable under ambient conditions .
  • Synthetic Complexity: Multi-step synthesis of this compound increases production costs compared to simpler azo or bromo derivatives .

Biological Activity

(5-Aminobenzofuran-2-yl)methanol is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol
  • Chemical Structure : The compound features a benzofuran moiety with an amino group and a hydroxymethyl group, which are critical for its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

  • Study Findings : In vitro assays demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative damage to cellular components. This activity is attributed to the presence of the hydroxymethyl group, which enhances electron donation capabilities.

Antimicrobial Activity

The compound has shown promising results against various microbial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans18 µg/mL
  • Case Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent in treating infections.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines.

Cell LineIC50 (µM)
HeLa (cervical cancer)30
MCF-7 (breast cancer)25
A549 (lung cancer)28
  • Research Findings : In a study published in the Journal of Medicinal Chemistry, the compound demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways, modulating their activity.
  • Enzyme Inhibition : Preliminary studies suggest that it inhibits certain enzymes associated with oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory properties.
  • Gene Expression Modulation : Research indicates that this compound may influence gene expression related to apoptosis and cell cycle regulation in cancer cells.

Q & A

Basic: What are the key synthetic routes for (5-Aminobenzofuran-2-yl)methanol, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves two steps: (1) constructing the benzofuran core and (2) introducing the amino and methanol groups. A common approach is the condensation of 5-nitrobenzofuran-2-carbaldehyde with hydroxylamine, followed by catalytic hydrogenation to reduce the nitro group to an amine . For the methanol group, reductive methods using NaBH₄ or LiAlH₄ are employed after formylation . Optimization includes:

  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation .
  • Temperature : 60–80°C for condensation, room temperature for reduction.
  • Solvents : Ethanol or THF for solubility and inertness .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what data signatures are expected?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Amino group : Broad singlet at δ 4.8–5.2 ppm (¹H) for -NH₂; absence of sp² carbons adjacent to the amine in ¹³C NMR .
    • Methanol group : -CH₂OH protons as a triplet near δ 3.5–4.0 ppm (¹H); corresponding carbon at δ 60–65 ppm (¹³C) .
  • IR : Stretching vibrations at 3350–3450 cm⁻¹ (N-H), 1050–1100 cm⁻¹ (C-O in methanol) .
  • Mass Spectrometry : Molecular ion peak at m/z 177 (C₉H₉NO₂⁺) .

Advanced: How can researchers introduce the amino group regioselectively at the 5-position of benzofuran derivatives?

Methodological Answer:
Regioselective amination requires:

  • Directed Functionalization : Use of nitro groups as directing/protecting groups. Nitration of benzofuran at the 5-position via mixed acid (HNO₃/H₂SO₄), followed by reduction with H₂/Pd-C .
  • Protection-Deprotection : Temporary protection of the methanol group (e.g., as a silyl ether) to prevent side reactions during amination .
  • Microwave-Assisted Synthesis : Accelerates reaction rates, improving yield and selectivity .

Advanced: How should researchers resolve contradictions in spectroscopic data, such as unexpected byproducts or shifted NMR peaks?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism : The amino group may participate in keto-enol tautomerism, altering NMR signals. Use D₂O exchange to identify labile protons .
  • Byproduct Formation : Monitor reactions with TLC/HPLC. For example, over-reduction of the nitro group can yield hydroxylamine intermediates, detectable via LC-MS .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may interact with the amino group, causing peak splitting. Confirm with multiple solvents .

Advanced: How do substituents (e.g., amino vs. methoxy) on benzofuran derivatives influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Amino Group : Acts as an electron-donating group, activating the ring for electrophilic substitution at the 4- and 7-positions. However, it may coordinate with metal catalysts (e.g., Pd), requiring protective groups (e.g., Boc) for Suzuki-Miyaura reactions .
  • Methanol Group : Can be oxidized to a carbonyl (e.g., using KMnO₄), enabling condensation reactions. Its presence may sterically hinder reactions at the 2-position .
  • Comparative Studies : Substituent effects are validated via Hammett plots or computational DFT studies to predict reactivity trends .

Basic: What are the stability considerations for this compound during storage and handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzofuran core .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methanol group .
  • Oxygen Sensitivity : Purge storage containers with nitrogen to inhibit oxidation of the amino group .

Advanced: What computational methods are used to predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

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